1-Amino-2-(morpholinomethyl)anthracene-9,10-dione
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Overview
Description
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a morpholinylmethyl group at the 2-position on the anthracenedione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Formylation: The amino groups are then formylated to produce 1,2-diformyl-9,10-anthracenedione.
Morpholinylmethylation: Finally, the formyl groups are reacted with morpholine to introduce the morpholinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and morpholinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthraquinone compounds.
Scientific Research Applications
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-9,10-anthracenedione
- 1-Amino-2-methyl-9,10-anthracenedione
- 1-Amino-2,4-dibromo-9,10-anthracenedione
Uniqueness
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is unique due to the presence of the morpholinylmethyl group, which enhances its solubility and bioavailability. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
30269-28-4 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-amino-2-(morpholin-4-ylmethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18N2O3/c20-17-12(11-21-7-9-24-10-8-21)5-6-15-16(17)19(23)14-4-2-1-3-13(14)18(15)22/h1-6H,7-11,20H2 |
InChI Key |
KEFOZLCPSNGUCX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Canonical SMILES |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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